3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Neuroleptic Activity
A study by Iwanami et al. (1981) focused on the synthesis of benzamides as potential neuroleptics. The research explored the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats, finding a correlation between structure and activity. This study provides insights into the neuroleptic potential of similar benzamide derivatives (Iwanami et al., 1981).
Antibacterial Activity
Rostamizadeh et al. (2013) synthesized pyrimidine derivatives and evaluated their antibacterial activity. The study used a solvent-free, environmentally friendly reaction, indicating the potential of such compounds in developing new antibacterial agents (Rostamizadeh et al., 2013).
Antimicrobial Agents
Attia et al. (2013) synthesized novel thiopyrimidin-4(3H)-ones and evaluated their antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity, highlighting the potential of such chemical structures in antimicrobial drug development (Attia et al., 2013).
Melanoma Cytotoxicity
Wolf et al. (2004) explored benzamide derivatives for their melanoma cytotoxicity. The study focused on radioiodinated benzamides as selective agents for melanotic melanoma, offering insights into targeted drug delivery for melanoma therapy (Wolf et al., 2004).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized piperidine derivatives and evaluated their anti-acetylcholinesterase activity. The study revealed that substituting the benzamide with a bulky moiety significantly increased activity, suggesting potential applications in treating neurodegenerative diseases (Sugimoto et al., 1990).
Fluorescence Enhancement in Biochemical Probing
Faridbod et al. (2009) investigated Glibenclamide, a benzamide derivative, for enhancing the fluorescence of erbium ions. This study suggests potential applications in biochemical probing and as a detector in high-performance liquid chromatography (Faridbod et al., 2009).
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with potential anticancer and anti-inflammatory properties. The structure-activity relationship discussed in this research could guide the development of new therapeutic agents (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a pyrimidinamine derivative, is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration .
Mode of Action
3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons through the electron transport chain. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby inhibiting the growth and proliferation of cells .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and widely distributed throughout the body . They are extensively metabolized, primarily through oxidative reactions, and are eliminated via the feces and urine . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Action Environment
The action of 3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other compounds or contaminants in the environment can potentially interact with 3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, altering its action .
properties
IUPAC Name |
3-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFNHJYFSKSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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